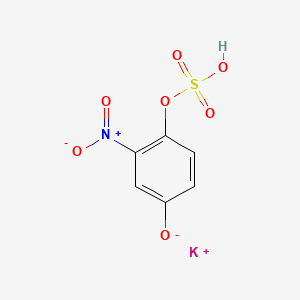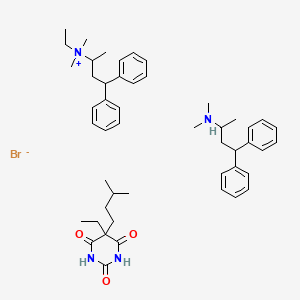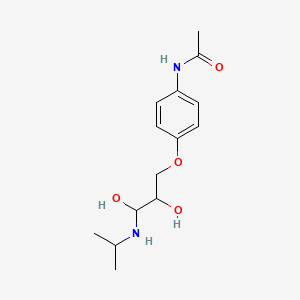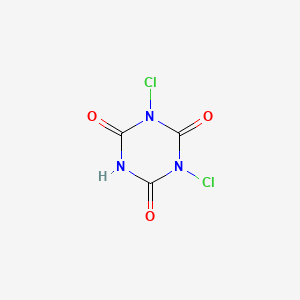
3-(4-氟苯甲酰)丙酸
概述
描述
Synthesis Analysis
Molecular Structure Analysis
Fluorinated benzoic acids, including 3-(4-Fluorobenzoyl)propionic acid, have unique molecular structures that influence their chemical behavior. The presence of a fluorine atom attached to the benzene ring affects the electron distribution within the molecule, impacting its reactivity. Studies on similar compounds reveal complex intra- and intermolecular interactions, such as hydrogen bonding, which play a critical role in their structural stability and reactivity (N. Ngah et al., 2014).
科学研究应用
氟化结构单元
3-(4-氟苯甲酰)丙酸是一种氟化结构单元 . 由于其独特的性质,如增加亲脂性和代谢稳定性,氟化化合物通常用于制药和农化行业。
氟哌啶醇代谢物
该化合物是氟哌啶醇的代谢物 ,是一种多巴胺D2受体阻滞剂。氟哌啶醇是一种抗精神病药物,用于治疗精神分裂症、急性精神病和谵妄。
生化研究
在生物化学领域,3-(4-氟苯甲酰)丙酸促进了对蛋白质、DNA和其他重要生物分子的复杂结构和功能的探索 .
化学分析
该化合物作为关键试剂,能够检测和精确量化各种化合物 . 它可用于各种分析技术,如质谱法和核磁共振(NMR)光谱法。
药物研究
3-(4-氟苯甲酰)丙酸用于药物研究。 例如,在 8 周龄雄性 Sprague-Dawley 大鼠的肝微粒体中,它被鉴定为溴哌啶醇(一种抗精神病药物)的代谢物 .
7-氟-1-四氢萘酮的合成
该化合物用于通过沃尔夫-基希纳还原,然后与多磷酸环合,制备 7-氟-1-四氢萘酮 . 7-氟-1-四氢萘酮是有机合成中的有用中间体。
作用机制
安全和危害
3-(4-Fluorobenzoyl)propionic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The paper “Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl)propionic acid” discusses the role of this compound as a metabolite of haloperidol .
属性
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWHIAAQYQKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190084 | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366-77-8 | |
| Record name | 3-(4-Fluorobenzoyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does FBPA exert its biological effects? What are its downstream targets?
A1: While FBPA does not bind to dopamine D2 receptors like haloperidol, research suggests it can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK) 1/2. [] This interaction blocks dopamine-induced extracellular signal-regulated kinase 1/2 phosphorylation, ultimately suppressing locomotor activity and inducing catalepsy in mice. [] Further research is needed to fully elucidate the downstream effects of this interaction and explore other potential targets.
Q2: What analytical methods are used to study FBPA?
A2: High-performance liquid chromatography (HPLC) coupled with dual ultraviolet detection is a sensitive and reproducible method for the simultaneous determination of FBPA alongside haloperidol and other metabolites. [] This technique allows for the quantification of FBPA in various biological matrices, enabling researchers to investigate its pharmacokinetic properties and binding affinities to different proteins. []
Q3: How does the structure of FBPA relate to its activity?
A3: While FBPA shares structural similarities with haloperidol, it lacks the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety present in the parent drug. [] This structural difference is crucial as it eliminates FBPA's ability to bind to dopamine D2 receptors, highlighting the importance of this specific moiety for haloperidol's mechanism of action. [] Comparing the effects of FBPA and CPHP, another haloperidol metabolite, further underscores the importance of the fluorobenzoyl propionic acid structure in FBPA's observed biological activity. []
Q4: What are the implications of FBPA being a metabolite of haloperidol?
A4: The discovery of FBPA's biological activity challenges the traditional view of it being an inactive byproduct of haloperidol metabolism. [] It raises questions about the potential contribution of FBPA to both the therapeutic and adverse effects of haloperidol treatment. Further research is necessary to determine the clinical relevance of FBPA's activity and whether it might contribute to interindividual variability in response to haloperidol. Understanding the distinct pharmacological profile of FBPA may pave the way for the development of novel therapeutic agents with improved efficacy and fewer side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

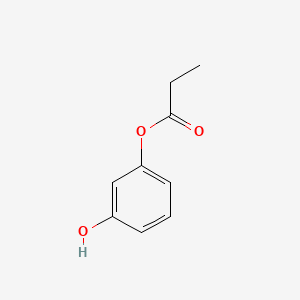
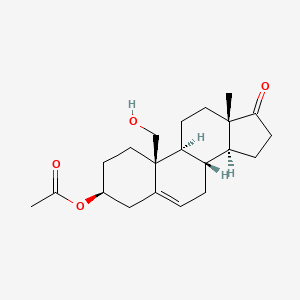
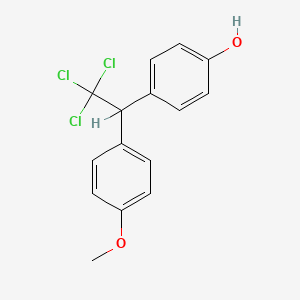
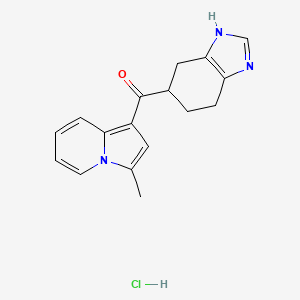

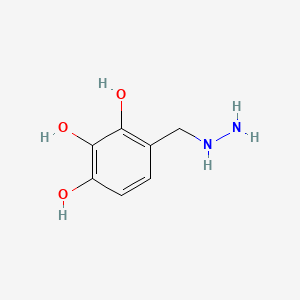
![2-Methyl-1,3,4,14b-tetrahydro-2h-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine](/img/structure/B1222204.png)
![(2-Methyl-3-oxo-2-azabicyclo[2.2.2]octan-6-yl) 3-methyl-5-(4-phenylphenyl)pentanoate](/img/structure/B1222205.png)
